molecular formula C21H22FN3O B11272021 3-({1-[(4-Fluorophenyl)methyl]-1H-pyrrol-2-YL}methyl)-1-[(4-methylphenyl)methyl]urea CAS No. 932334-11-7

3-({1-[(4-Fluorophenyl)methyl]-1H-pyrrol-2-YL}methyl)-1-[(4-methylphenyl)methyl]urea

Cat. No.: B11272021
CAS No.: 932334-11-7
M. Wt: 351.4 g/mol
InChI Key: AVAMBONFPMBLKM-UHFFFAOYSA-N
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Description

3-({1-[(4-Fluorophenyl)methyl]-1H-pyrrol-2-YL}methyl)-1-[(4-methylphenyl)methyl]urea is a synthetic organic compound that features a pyrrole ring substituted with fluorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(4-Fluorophenyl)methyl]-1H-pyrrol-2-YL}methyl)-1-[(4-methylphenyl)methyl]urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The pyrrole ring is then functionalized with 4-fluorophenyl and 4-methylphenyl groups through electrophilic aromatic substitution reactions.

    Urea Formation: The final step involves the reaction of the substituted pyrrole with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(4-Fluorophenyl)methyl]-1H-pyrrol-2-YL}methyl)-1-[(4-methylphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-({1-[(4-Fluorophenyl)methyl]-1H-pyrrol-2-YL}methyl)-1-[(4-methylphenyl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({1-[(4-Fluorophenyl)methyl]-1H-pyrrol-2-YL}methyl)-1-[(4-methylphenyl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.

    Pyrrole-based compounds: Other pyrrole derivatives with different substituents.

    Urea derivatives: Compounds with similar urea functional groups.

Uniqueness

3-({1-[(4-Fluorophenyl)methyl]-1H-pyrrol-2-YL}methyl)-1-[(4-methylphenyl)methyl]urea is unique due to its specific combination of fluorophenyl and methylphenyl groups attached to the pyrrole ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

932334-11-7

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-3-[(4-methylphenyl)methyl]urea

InChI

InChI=1S/C21H22FN3O/c1-16-4-6-17(7-5-16)13-23-21(26)24-14-20-3-2-12-25(20)15-18-8-10-19(22)11-9-18/h2-12H,13-15H2,1H3,(H2,23,24,26)

InChI Key

AVAMBONFPMBLKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NCC2=CC=CN2CC3=CC=C(C=C3)F

Origin of Product

United States

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